Ibrutinib-biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

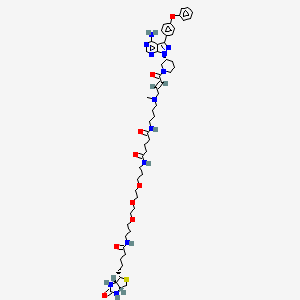

Ibrutinib-biotina: es un compuesto que combina ibrutinib, un potente inhibidor de la tirosina quinasa de Bruton (BTK), con biotina, una vitamina que se utiliza a menudo como una sonda bioquímica. Esta conjugación permite la focalización específica y el estudio de BTK en diversos sistemas biológicos. Ibrutinib se utiliza ampliamente en el tratamiento de ciertos cánceres, particularmente la leucemia linfocítica crónica y el linfoma de células del manto, debido a su capacidad para inhibir BTK, una enzima clave en la vía de señalización del receptor de células B .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ibrutinib-biotina implica la conjugación de ibrutinib con biotina a través de un enlace. El proceso normalmente comienza con la activación de la biotina, seguida de su reacción con una molécula de ibrutinib funcionalizada. Comúnmente, se utiliza un enlace de cadena larga para conectar las dos moléculas, asegurando que la parte de la biotina no interfiera con la actividad biológica de ibrutinib .

Métodos de Producción Industrial: La producción industrial de ibrutinib-biotina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. La producción se lleva a cabo en entornos controlados para mantener la estabilidad del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: Ibrutinib-biotina puede experimentar reacciones de oxidación, particularmente en el átomo de azufre en la parte de la biotina.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales dentro del compuesto, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución nucleofílica se pueden utilizar para modificar el enlace o la parte de la biotina.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales: Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede dar lugar a la formación de alcoholes o aminas.

Aplicaciones Científicas De Investigación

Research Applications

1. Cancer Therapeutics

Ibrutinib-biotin is primarily utilized in studies focusing on hematological malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Its ability to inhibit BTK has been demonstrated in various clinical trials, showing significant anti-tumor activity.

| Study | Disease | Outcome |

|---|---|---|

| Honigberg et al. (2010) | CLL | Induced clinical response in patient-derived neoplastic cells |

| Byrd et al. (2013) | CLL | Overall response rate of 71% with a partial response rate of 18% |

| Advani et al. (2013) | MCL | Responses seen in 7 out of 9 patients, including 3 complete responses |

2. Immune Modulation

Ibrutinib also plays a role in modulating immune responses. It has been shown to inhibit interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell activation and immune reactivity. This property makes ibritunib-biotin valuable for studying chronic graft-versus-host disease (cGVHD) and other immune-mediated conditions.

| Application | Mechanism |

|---|---|

| cGVHD Treatment | Inhibits ITK, reducing immune reactivity towards healthy tissues |

| Inflammatory Diseases | Modulates T-cell responses, potentially beneficial in autoimmune disorders |

Case Studies

Case Study 1: Efficacy in CLL

A phase II clinical trial evaluated the efficacy of ibritunib-biotin in patients with relapsed/refractory CLL. The study reported a significant overall response rate and highlighted the utility of biotinylated probes to assess BTK occupancy in peripheral blood mononuclear cells.

Case Study 2: Immune Response Modulation

In preclinical models, ibritunib-biotin was used to study its effects on macrophage signaling during infections such as A fumigatus. The results indicated that ibritunib inhibited NF-κB and NFAT signaling pathways, crucial for macrophage activation and inflammatory responses.

Mecanismo De Acción

Ibrutinib-biotina ejerce sus efectos uniéndose a BTK, inhibiendo así su actividad. BTK es una enzima crucial en la vía de señalización del receptor de células B, que es esencial para la supervivencia y la proliferación de las células B. Al inhibir BTK, ibrutinib-biotina interrumpe esta vía de señalización, lo que lleva a la apoptosis de las células B malignas. La parte de la biotina permite la fácil detección y aislamiento de BTK, facilitando estudios detallados de su función e inhibición .

Comparación Con Compuestos Similares

Compuestos Similares:

Acalabrutinib: Otro inhibidor de BTK con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Zanubrutinib: Un inhibidor de BTK con una mejor selectividad y menos efectos fuera del objetivo en comparación con ibrutinib.

Orelabrutinib: Un inhibidor de BTK más nuevo con mayor potencia y selectividad.

Singularidad de Ibrutinib-biotina: Ibrutinib-biotina es único debido a su conjugación con biotina, que permite la focalización específica y el estudio de BTK. Esta conjugación aumenta su utilidad como sonda bioquímica, haciéndola valiosa tanto para aplicaciones de investigación como terapéuticas .

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Actividad Biológica

Ibrutinib-biotin is a biotinylated form of ibrutinib, a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is a key target in the treatment of various B-cell malignancies. This compound not only retains the therapeutic properties of ibrutinib but also allows for the visualization and tracking of BTK activity in biological systems through biotin labeling. This article explores the biological activity of this compound, its mechanisms, and its applications in research and clinical settings.

Ibrutinib functions by covalently binding to BTK, inhibiting its activity and thereby blocking downstream signaling pathways critical for B-cell survival and proliferation. The biotinylation enhances its utility as a chemical probe, facilitating studies on BTK's role in various cellular contexts.

- Inhibition of BTK : this compound binds to BTK with high affinity, leading to reduced phosphorylation of downstream substrates such as PLC-γ, which is essential for B-cell receptor signaling.

- Impact on Cytokine Production : Studies indicate that this compound can modulate cytokine production in immune cells, influencing inflammatory responses and immune regulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies:

Case Studies

Case Study 1: Neuroinflammatory Response

A study investigated the effects of ibrutinib on neuroinflammation using BV2 microglial cells. The results indicated that treatment with ibrutinib significantly decreased levels of pro-inflammatory cytokines such as IL-1β and COX-2 following LPS stimulation, suggesting potential therapeutic applications for neuroinflammatory diseases.

Case Study 2: Chronic Lymphocytic Leukemia

In clinical trials involving CLL patients, ibrutinib demonstrated a high ORR, indicating its effectiveness in targeting malignant B-cells. Patients who received ibrutinib showed a significant decrease in serum autoantibodies and improved clinical outcomes compared to those receiving standard therapies.

Pharmacokinetics and Metabolism

Ibrutinib is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1–2 hours. Its half-life allows for daily dosing while maintaining effective BTK occupancy for at least 24 hours post-administration. The metabolism primarily occurs in the liver, necessitating caution when used alongside CYP3A inhibitors or in individuals with hepatic impairment .

Applications in Research

This compound serves as a valuable tool for investigating BTK-related pathways:

- Chemical Probing : The biotin label allows researchers to isolate and study BTK interactions within cellular environments.

- Phenotypic Screening : Its use in drug discovery can aid in identifying new therapeutic targets by elucidating the roles of BTK in various diseases.

Propiedades

IUPAC Name |

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZKVGVMZPBPH-AQXPWDSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80N12O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.